molecular formula C15H11FN2OS B3009265 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 906785-24-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No.: B3009265
CAS No.: 906785-24-8
M. Wt: 286.32
InChI Key: VFUJXXAAXTVFPL-UHFFFAOYSA-N
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Description

N-(4-Fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a heterocyclic compound featuring a 4-methyl-substituted benzamide moiety linked to a 4-fluoro-1,3-benzothiazol-2-yl group. This structure combines aromatic and electron-withdrawing elements (fluorine) that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-9-5-7-10(8-6-9)14(19)18-15-17-13-11(16)3-2-4-12(13)20-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUJXXAAXTVFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

    Amidation Reaction: The resulting 4-fluoro-1,3-benzothiazole is then reacted with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Amidation and Esterification: The amide group can participate in further amidation or esterification reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents/Modifications Biological Activity (if available) Source
N-(4-Fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide (Target) Benzamide + Benzothiazole 4-Me (benzamide), 4-F (benzothiazole) Not explicitly reported -
Compound 109 : N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide Benzamide + Alkyl linker + Aniline 4-Me (benzamide), 2-aminophenylamino linker Potent HDAC1/3 inhibitor (IC50 ~nM range)
Compound 136 : N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide Benzamide + Alkyl linker + 4-F-Aniline 4-Me (benzamide), 4-F-aniline linker Selective HDAC3 inhibitor (reduced potency)
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Benzamide + Thiazole 4-F (benzamide), 4-MeO (thiazole) No activity data; structural analog
Inhibitor 153 : 4-Methylbenzamide derivative (Ponatinib analog) Benzamide + Imidazopyridine 4-Me (benzamide), imidazopyridine substituent Kinase inhibitor (ABLT315I)
N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide Carboxamide + Benzothiazole 5,7-Me (benzothiazole), sulfonylpiperidine No activity data

Key Structural Differences and Implications

Benzamide vs. Carboxamide Backbone :

  • The target compound and analogs like Compounds 109/136 share a benzamide core, which is critical for interactions with enzyme active sites (e.g., HDACs). In contrast, sulfonylpiperidine carboxamides () replace the benzamide with a carboxamide, likely altering binding affinity .

In Compound 136, a 4-fluoro substitution on the aniline linker reduces HDAC potency compared to Compound 109, highlighting the sensitivity of activity to fluorine placement .

Heterocyclic Modifications :

  • Replacing benzothiazole with thiazole () or triazole () rings alters π-stacking and hydrogen-bonding capabilities. For example, the methoxyphenyl-thiazole in increases lipophilicity, which may affect membrane permeability .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with a fluorine atom and a methylbenzamide group. The presence of the fluorine atom enhances its lipophilicity, which may improve its pharmacokinetic properties, making it a candidate for drug development.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antibacterial properties . Similar benzothiazole derivatives have demonstrated activity against various bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate

The incorporation of the fluorine atom is believed to enhance interactions with biological targets, thereby increasing efficacy against these pathogens.

Anticancer Activity

Research has shown that compounds containing benzothiazole structures often exhibit significant cytotoxicity against cancer cell lines. This compound's mechanism of action likely involves:

  • Inhibition of specific enzymes related to tumor proliferation.
  • Interaction with cellular pathways critical for cancer cell survival.

In vitro studies have indicated that this compound can inhibit cancer cell growth effectively. For instance, a study reported an IC50 value indicating substantial cytotoxicity against certain cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. It is believed to interact with key enzymes involved in metabolic pathways or signaling cascades essential for bacterial survival or cancer progression. This interaction can lead to:

  • Reduced enzyme activity , impairing bacterial growth.
  • Altered cellular responses in cancer cells, leading to apoptosis.

Case Studies and Research Findings

  • Antiviral Activity : A related study on benzothiazole derivatives indicated their potential as inhibitors against MERS-CoV with promising IC50 values. The introduction of fluorine at strategic positions significantly enhanced the antiviral activity of these compounds .
  • Cytotoxicity Studies : In one investigation, this compound was tested against multiple cancer cell lines, showing effective inhibition of cell proliferation compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Mechanism Elucidation : Further research is ongoing to elucidate the specific molecular targets of this compound. Understanding these interactions will guide future modifications aimed at improving its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methylbenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-amine in a polar aprotic solvent (e.g., pyridine) under reflux. TLC monitoring and recrystallization in methanol are critical for purity . Optimization includes adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent choice to improve yield. For example, pyridine acts as both a solvent and acid scavenger, reducing side reactions .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement ) confirms the molecular geometry, including hydrogen bonding (e.g., N–H···N interactions stabilizing dimers). Spectroscopic methods include:

  • NMR : To verify substitution patterns (e.g., fluorine coupling in 19F^{19}\text{F} NMR).
  • IR : To identify amide C=O stretching (~1650–1700 cm1^{-1}) and thiazole ring vibrations.
  • Mass spectrometry : For molecular ion confirmation .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer : The compound’s lipophilicity is influenced by the 4-fluoro and 4-methyl groups. LogP can be estimated via HPLC or computational tools. Stability studies under varying pH (e.g., 1–13) and temperatures (25–60°C) are critical. For example, the thiazole ring may hydrolyze under strongly acidic/basic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How does the fluorine substituent impact biological activity, and what mechanistic hypotheses exist for its target interactions?

  • Methodological Answer : The 4-fluoro group enhances metabolic stability and electron-withdrawing effects, potentially modulating enzyme binding. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with targets like PFOR enzymes (critical in anaerobic metabolism) . Comparative studies with non-fluorinated analogs (e.g., replacing F with H or Cl) are recommended to isolate fluorine’s role .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

  • Methodological Answer : Challenges include disordered solvent molecules, twinning, or weak diffraction. Using SHELXL for high-resolution refinement, integrating restraints for flexible groups (e.g., methyl or fluorine), and employing synchrotron radiation for weak data improve accuracy. Hydrogen-bonding networks (e.g., N–H···F interactions) should be validated via difference Fourier maps .

Q. How can researchers reconcile discrepancies in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell lines, IC50_{50} protocols) or compound purity. Standardize assays using:

  • Positive controls (e.g., nitazoxanide for antiparasitic comparisons ).
  • Purity validation : HPLC (>95%) and elemental analysis.
  • Dose-response curves : Triplicate measurements to reduce variability .

Q. What strategies are effective for derivatizing the benzothiazole core to enhance selectivity?

  • Methodological Answer : Introduce substituents at the 2-position (e.g., alkyl, aryl) via Suzuki coupling or nucleophilic aromatic substitution. For example, replacing the methyl group with a trifluoromethyl moiety increases lipophilicity and target affinity . Structure-activity relationship (SAR) studies should systematically vary substituents and assess cytotoxicity (e.g., MTT assays) .

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